molecular formula C7H4ClNO3 B195315 6-Hydroxychlorzoxazone CAS No. 1750-45-4

6-Hydroxychlorzoxazone

Cat. No.: B195315
CAS No.: 1750-45-4
M. Wt: 185.56 g/mol
InChI Key: AGLXDWOTVQZHIQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

6-Hydroxychlorzoxazone is a metabolite of chlorzoxazone . Chlorzoxazone primarily targets the spinal cord and subcortical areas of the brain . It is known to inhibit multisynaptic reflex arcs involved in producing and maintaining skeletal muscle spasms of varied etiology .

Biochemical Pathways

Chlorzoxazone is primarily metabolized to this compound by the hepatic cytochrome P450 enzyme system . This metabolite is formed by the hydroxylation of chlorzoxazone by the cytochrome P450 family 2 subfamily E member 1 (CYP2E1) enzyme . The formation and clearance of this compound are used as reliable markers of CYP2E1 metabolic activity .

Pharmacokinetics

Chlorzoxazone is well absorbed following oral administration, with peak plasma concentrations usually attained within 1–2 hours . It is rapidly metabolized and is excreted in the urine, primarily in a conjugated form as the glucuronide .

Result of Action

The clinical result of chlorzoxazone’s action is a reduction of the skeletal muscle spasm with relief of pain and increased mobility of the involved muscles . This effect is primarily achieved at the level of the spinal cord and subcortical areas of the brain .

Action Environment

The action of this compound, like its parent compound chlorzoxazone, is influenced by the environment within the body. Factors such as the presence of other drugs, the individual’s metabolic rate, and the state of liver function can all impact the efficacy and stability of the compound .

Biochemical Analysis

Biochemical Properties

6-Hydroxychlorzoxazone is formed by the hydroxylation of chlorzoxazone by the cytochrome P450 family 2 subfamily E member 1 (CYP2E1) enzyme . The determination of formation and clearance of this compound is used as a reliable marker of CYP2E1 metabolic activity .

Cellular Effects

This compound has been used for high-performance liquid chromatography (HPLC)-based metabolic assays of chlorzoxazone . It is used as a reference standard to monitor substrate depletion or this compound formation by CYP2E1 in recombinant human enzyme screening .

Molecular Mechanism

The molecular mechanism of this compound involves the hydroxylation of chlorzoxazone by the CYP2E1 enzyme . This process is crucial in the metabolism of xenobiotics, such as drugs and environmental carcinogens .

Temporal Effects in Laboratory Settings

The formation and clearance of this compound are used as reliable markers of CYP2E1 metabolic activity . This indicates that the effects of this product can be monitored over time in laboratory settings.

Metabolic Pathways

This compound is involved in the metabolic pathway of chlorzoxazone, which is primarily metabolized to this compound by the CYP2E1 enzyme . This pathway is crucial in the study of xenobiotic metabolism in the liver .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not explicitly documented. Given its formation through the hepatic cytochrome P450 enzyme system , it can be inferred that it is likely distributed within the liver cells where this enzyme system is located.

Subcellular Localization

The subcellular localization of this compound is not explicitly documented. Considering that it is formed through the hepatic cytochrome P450 enzyme system , it is likely localized within the endoplasmic reticulum of liver cells, where this enzyme system is predominantly found.

Chemical Reactions Analysis

6-Hydroxy Chlorzoxazone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Properties

IUPAC Name

5-chloro-6-hydroxy-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO3/c8-3-1-4-6(2-5(3)10)12-7(11)9-4/h1-2,10H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGLXDWOTVQZHIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)O)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50169919
Record name 6-Hydroxychlorzoxazone
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Molecular Weight

185.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1750-45-4
Record name 6-Hydroxychlorzoxazone
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Record name 6-Hydroxychlorzoxazone
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Record name 1750-45-4
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Record name 6-Hydroxychlorzoxazone
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Record name 5-Chloro-6-hydroxybenzoxazone
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Record name 6-HYDROXYCHLORZOXAZONE
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Record name 6-hydroxychlorzoxazone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 6-hydroxychlorzoxazone important in drug metabolism research?

A1: this compound serves as a valuable tool for studying the activity of CYP2E1, a key enzyme involved in metabolizing various drugs and toxins. [] This is because chlorzoxazone is primarily metabolized to this compound via CYP2E1, making the metabolite's presence a good indicator of this enzyme's activity. []

Q2: How is this compound used to assess CYP2E1 activity?

A2: Researchers administer chlorzoxazone and then measure the ratio of this compound to chlorzoxazone in plasma or urine. [, , , ] This metabolic ratio provides a snapshot of how effectively an individual's CYP2E1 enzyme is functioning.

Q3: Can a single blood sample be used to assess CYP2E1 activity with chlorzoxazone?

A3: Studies suggest that a single plasma sample taken 2 hours after chlorzoxazone administration can provide a reliable measure of CYP2E1 activity due to the relatively low intra-individual variability in chlorzoxazone metabolism. []

Q4: Are there any factors that can affect the accuracy of using chlorzoxazone as a CYP2E1 probe?

A4: Yes, several factors can influence the results:

  • Chlorzoxazone Dose: Research indicates that chlorzoxazone metabolism is dose-dependent. [] Adjusting the dose for body weight is crucial to ensure accurate results.
  • Ethanol Consumption: Regular ethanol consumption is known to induce CYP2E1, leading to increased this compound formation. []
  • Liver Impairment: Liver impairment can reduce CYP2E1 activity, impacting this compound formation. []
  • Genetic Factors: Although moderate ethanol intake doesn't appear to significantly affect the metabolic ratio, genetic variation in CYP2E1 might play a role. [, ]

Q5: Beyond this compound, are there alternative methods to phenotype CYP2E1?

A5: While this compound remains a primary method, researchers are exploring alternative approaches, such as measuring CYP2E1 mRNA in peripheral blood lymphocytes, to provide a noninvasive assessment of CYP2E1 activity. []

Q6: Can diseases like diabetes affect CYP2E1 activity?

A6: Yes, studies in rats show that diabetes can induce CYP2E1 activity. [] Similar findings in humans indicate increased CYP2E1 activity in obese individuals with Type II diabetes. [] This highlights the potential need for dose adjustments for medications metabolized by CYP2E1 in diabetic patients.

Q7: How does obesity impact CYP2E1 activity?

A7: Research on obese Zucker rats showed increased CYP2E1 protein and microsomal activity in both the liver and fat tissue compared to lean controls. [] This suggests that obesity may lead to increased metabolism of drugs primarily metabolized by CYP2E1.

Q8: Can dietary factors influence CYP2E1 activity?

A8: Research suggests that dietary components, such as cysteine supplementation, may partially restore CYP2E1 activity in rats with protein-calorie malnutrition. [] This highlights the potential influence of nutrition on drug metabolism.

Q9: What analytical techniques are used to measure chlorzoxazone and this compound?

A9: Several methods are employed:

  • **High-performance liquid chromatography (HPLC) ** with UV detection is commonly used to separate and quantify both chlorzoxazone and this compound in biological samples. [, , , , , , ]
  • Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers increased sensitivity and specificity for analyzing chlorzoxazone and its metabolite. [, , ]
  • Solvent extraction methods using radiolabeled [¹⁴C]chlorzoxazone provide an alternative approach to measure CYP2E1 activity by quantifying the radiolabeled this compound formed. []

Q10: What are the challenges and future directions in researching this compound and CYP2E1?

A10: Research efforts continue to focus on:

  • **Exploring the potential of CYP2E1 inhibitors, such as glabridin, to mitigate drug-induced liver injury. [] **

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